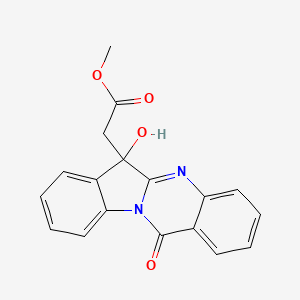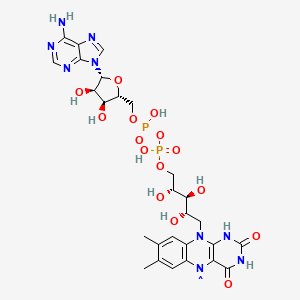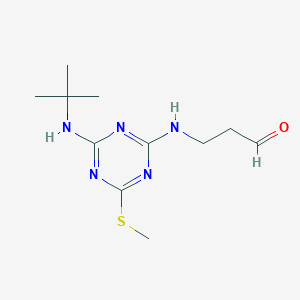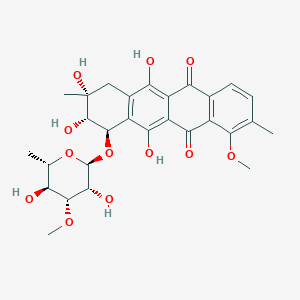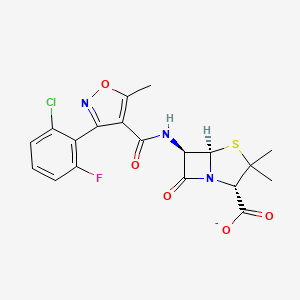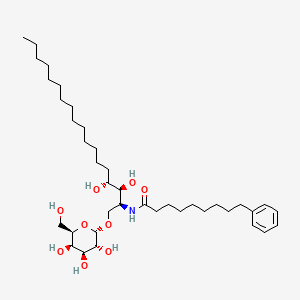
1-O-(alpha-D-galactopyranosyl)-N-(9-phenylnonanoyl)phytosphingosine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-O-(alpha-D-galactopyranosyl)-N-(9-phenylnonanoyl)phytosphingosine is a glycophytoceramide having an alpha-D-galactopyranosyl residue at the O-1 position and a 9-phenylnonanoyl group attached to the nitrogen. It derives from an alpha-D-galactose.
Aplicaciones Científicas De Investigación
Synthesis and Structure Analysis
- Synthesis Techniques : Research has developed various synthesis techniques for compounds like 1-O-(alpha-D-galactopyranosyl)-N-(9-phenylnonanoyl)phytosphingosine. For example, Pascher (1974) utilized yeast-derived phytosphingosine for synthesizing galactosphingolipids, demonstrating the potential for creating complex glycolipids (Pascher, 1974). Similarly, Jervis et al. (2010) developed a concise route for synthesizing α-galactosyl ceramides, underscoring the versatility in creating biologically active glycolipids (Jervis, Cox, & Besra, 2010).
Biological Activity and Applications
- Immunostimulatory Properties : Figueroa‐Pérez and Schmidt (2000) highlighted the immunostimulatory activity of α-galactosyl cerebrosides, suggesting potential therapeutic applications for related glycosphingolipids (Figueroa‐Pérez & Schmidt, 2000).
Chemical Properties and Analysis
- Structural Characterization : Advanced synthesis techniques have enabled the precise structural characterization of glycolipids. Sawant et al. (2013) described the synthesis of hydroxylated analogues of α-galactosyl ceramide, showcasing the importance of stereochemistry in sphingosine chains for creating unique glycolipid structures (Sawant et al., 2013).
Potential Therapeutic Applications
- Glycosphingolipid Synthesis for Therapeutic Targets : Costantino et al. (2002) demonstrated an efficient approach to synthesize 2′-deoxy-α-galactosyl glycosphingolipids, which could have implications for creating specific glycolipids with therapeutic relevance (Costantino, Fattorusso, Imperatore, & Mangoni, 2002).
Impact on Immune Response
- Modification for Immune Response : Trappeniers et al. (2008) synthesized α-GalCer analogues to induce a biased Th1/Th2 response in NKT cells, indicating the potential for modifying glycolipids to achieve specific immune responses (Trappeniers et al., 2008).
Propiedades
Nombre del producto |
1-O-(alpha-D-galactopyranosyl)-N-(9-phenylnonanoyl)phytosphingosine |
|---|---|
Fórmula molecular |
C39H69NO9 |
Peso molecular |
696 g/mol |
Nombre IUPAC |
N-[(2S,3S,4R)-3,4-dihydroxy-1-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoctadecan-2-yl]-9-phenylnonanamide |
InChI |
InChI=1S/C39H69NO9/c1-2-3-4-5-6-7-8-9-10-11-15-21-26-32(42)35(44)31(29-48-39-38(47)37(46)36(45)33(28-41)49-39)40-34(43)27-22-16-13-12-14-18-23-30-24-19-17-20-25-30/h17,19-20,24-25,31-33,35-39,41-42,44-47H,2-16,18,21-23,26-29H2,1H3,(H,40,43)/t31-,32+,33+,35-,36-,37-,38+,39-/m0/s1 |
Clave InChI |
KNEAHURFYMBXKR-CLTBVUQJSA-N |
SMILES isomérico |
CCCCCCCCCCCCCC[C@H]([C@H]([C@H](CO[C@@H]1[C@@H]([C@H]([C@H]([C@H](O1)CO)O)O)O)NC(=O)CCCCCCCCC2=CC=CC=C2)O)O |
SMILES canónico |
CCCCCCCCCCCCCCC(C(C(COC1C(C(C(C(O1)CO)O)O)O)NC(=O)CCCCCCCCC2=CC=CC=C2)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



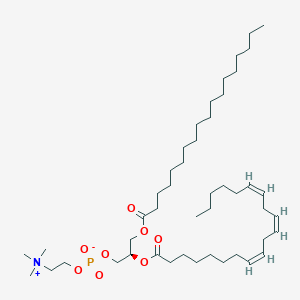
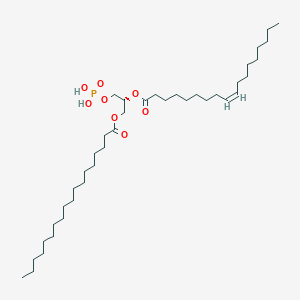
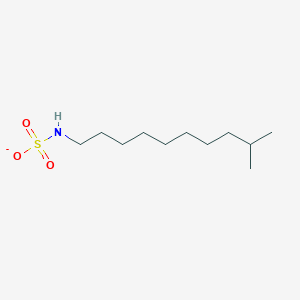
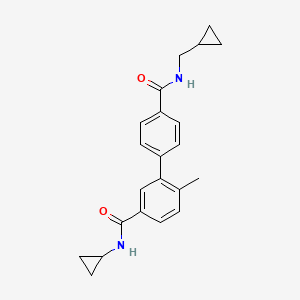
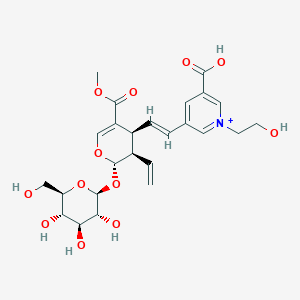
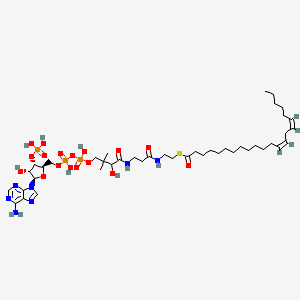
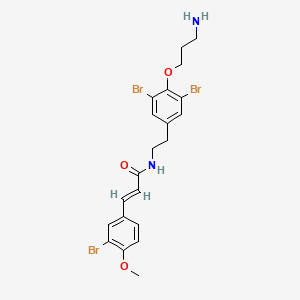
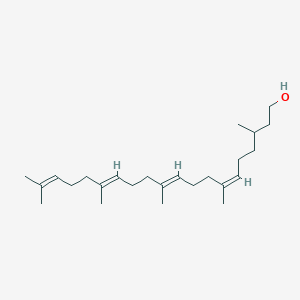
![[(1S,2S,4R)-4-[4-(2,3-dihydro-1H-inden-1-ylamino)pyrrolo[2,3-d]pyrimidin-7-yl]-2-hydroxycyclopentyl]methyl sulfamate](/img/structure/B1261632.png)
